2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Catalog No.
S12074737
CAS No.
M.F
C20H22N2O2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydrop...

Product Name

2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

IUPAC Name

2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H22N2O2/c1-13(2)20-22-18(16-6-4-5-7-19(16)24-20)12-17(21-22)14-8-10-15(23-3)11-9-14/h4-11,13,18,20H,12H2,1-3H3

InChI Key

PMCPFDDYQLLDOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1

The compound 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic organic compound featuring a pyrazolo-benzoxazine structure. This compound is characterized by the presence of a methoxy group on the phenyl ring and an isopropyl substituent, which contribute to its unique chemical properties. The molecular formula is C15H17N3OC_{15}H_{17}N_{3}O, and its structure includes a fused bicyclic system that combines both nitrogen and oxygen heteroatoms, making it relevant in various chemical and biological applications.

The chemical reactivity of 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be attributed to its functional groups. It can undergo various reactions typical of heterocycles, such as:

  • Nucleophilic substitutions: The methoxy group can be replaced under basic conditions.
  • Electrophilic aromatic substitutions: The aromatic rings can participate in electrophilic substitution reactions due to their electron-rich nature.
  • Cyclization reactions: The presence of nitrogen atoms allows for potential cyclization with other reactants.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A possible synthetic route includes:

  • Formation of the pyrazole ring: Starting from appropriate hydrazines and carbonyl compounds.
  • Construction of the benzoxazine moiety: This can be achieved through the reaction of an amine with a phenolic compound in the presence of formaldehyde.
  • Final cyclization and substitution: Introducing the methoxy and isopropyl groups via electrophilic or nucleophilic substitution reactions.

This method emphasizes efficiency and yield optimization while minimizing byproducts.

The unique structure of 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine positions it for several potential applications:

  • Pharmaceuticals: Due to its biological activities, it could be developed into therapeutic agents targeting cancer or inflammatory diseases.
  • Material Science: Its benzoxazine component may allow it to be used in high-performance polymers or resins with applications in aerospace and automotive industries.
  • Chemical Intermediates: It could serve as a precursor for synthesizing other complex organic molecules.

Understanding the interactions of 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine with biological systems is crucial for its development as a therapeutic agent. Interaction studies may focus on:

  • Receptor binding assays: To determine affinity and specificity towards target proteins.
  • Metabolic studies: To assess how the compound is processed within biological systems.
  • Synergistic effects: Evaluating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.

These studies will provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Notable examples include:

Compound NameStructure TypeKey Features
4H-3,1-benzoxazin-4-oneBenzoxazineKnown for thermosetting properties
2-Amino-benzothiazoleBenzothiazoleExhibits antimicrobial activity
Pyrazolo[3,4-b]quinolinPyrazoleNoted for antitumor properties

Uniqueness

The uniqueness of 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of methoxy and isopropyl substituents on a pyrazolo-benzoxazine framework. This combination potentially enhances its biological activity compared to simpler analogs or other heterocyclic compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

322.168127949 g/mol

Monoisotopic Mass

322.168127949 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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